2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone
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Overview
Description
2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone is a complex organic compound with a unique structure that includes multiple sulfur atoms and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds and various oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hexone groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents .
Scientific Research Applications
2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of multiple sulfur atoms allows for the formation of strong interactions with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride: Similar in structure but lacks the sulfur atoms present in 2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone.
3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione: Contains sulfur atoms but has a different ring structure.
Uniqueness
The uniqueness of this compound lies in its fused ring system with multiple sulfur atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
125659-31-6 |
---|---|
Molecular Formula |
C6H8O6S3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2,3,5,7-tetrahydrothieno[3,4-b][1,4]dithiine 1,1,4,4,6,6-hexaoxide |
InChI |
InChI=1S/C6H8O6S3/c7-13(8)3-5-6(4-13)15(11,12)2-1-14(5,9)10/h1-4H2 |
InChI Key |
HYQIDKVVCGZEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(S1(=O)=O)CS(=O)(=O)C2 |
Origin of Product |
United States |
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